Tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate
Overview
Description
Tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the tert-butyl ester group and the azabicyclo structure makes it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopropane derivative, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl ester group and the azabicyclo structure allow the compound to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound features an oxygen atom in the bicyclic structure, which can alter its reactivity and biological activity.
Tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate: This compound has a larger bicyclic ring system, which can affect its steric properties and interactions with molecular targets.
Uniqueness
Tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific bicyclic structure and the presence of the tert-butyl ester group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
Tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 936551-50-7) is an intriguing bicyclic compound notable for its potential biological activity and applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 183.25 g/mol. The compound features a tert-butyl group attached to an azabicyclic framework, which is significant for its reactivity and biological interactions.
Structural Characteristics
Property | Description |
---|---|
Molecular Formula | |
Molecular Weight | 183.25 g/mol |
Structure | Bicyclic with a tert-butyl and carboxylate group |
Biological Activity
Research indicates that this compound exhibits noteworthy biological activities, particularly in the context of enzyme inhibition and receptor interaction.
Enzyme Inhibition
Preliminary studies have suggested that this compound may interact with specific enzymes, potentially inhibiting their activity. For instance, it has been noted for its ability to modulate pathways involving proteolytic enzymes, which could have implications in various diseases, including cancer and metabolic disorders .
Receptor Interaction
Compounds with similar azabicyclic structures have been shown to influence cellular signaling by interacting with various biological receptors. This compound may exhibit similar properties, suggesting its potential as a lead compound in drug development targeting specific receptors involved in disease mechanisms .
Applications in Medicinal Chemistry
The unique structure of this compound positions it as a valuable scaffold for the design of new pharmaceuticals.
Case Studies
- Synthesis of Derivatives : Research has highlighted the synthesis of derivatives from this compound that enhance its biological activity. For example, modifications to the azabicyclic structure have resulted in compounds with improved potency against specific targets .
- Therapeutic Potential : Investigations into the pharmacokinetics and pharmacodynamics of related compounds suggest that this compound could be effective in treating conditions such as neurodegenerative diseases and infections due to its ability to penetrate biological membranes effectively .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Binding to Active Sites : The compound likely interacts with active sites on enzymes or receptors, altering their function.
- Modulation of Signaling Pathways : By influencing cellular signaling pathways, it may affect processes such as cell proliferation and apoptosis.
Future Directions
Further research is essential to fully characterize the biological activity of this compound:
- In Vivo Studies : Conducting in vivo studies will provide insights into its therapeutic efficacy and safety profile.
- Structural Optimization : Continued exploration into structural modifications can lead to derivatives with enhanced biological properties.
Properties
IUPAC Name |
tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-5-7-4-8(7)6-11/h7-8H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWHHMBAMGJDAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936551-50-7 | |
Record name | tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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